molecular formula C11H7Cl2N B8001305 2-(3,5-Dichlorophenyl)pyridine

2-(3,5-Dichlorophenyl)pyridine

Cat. No.: B8001305
M. Wt: 224.08 g/mol
InChI Key: IEGUMUFTRBXVTG-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)pyridine ( 1379370-04-3) is a chemical compound with the molecular formula C 11 H 7 Cl 2 N and a molecular weight of 224.09 . It is a key scaffold in medicinal chemistry research, particularly in the development of novel furin inhibitors . Molecules containing the (3,5-dichlorophenyl)pyridine core have been identified as potent inhibitors of furin, a proprotein convertase involved in the proteolytic activation of various viral glycoproteins and human proteins . Studies have shown that this class of inhibitors exhibits a unique mechanism of action by inducing a major conformational rearrangement in furin's active-site cleft, leading to high structural stabilization and slow off-rate binding kinetics . These characteristics contribute to their high cellular potency and make them promising candidates for antiviral therapeutic research. Specifically, inhibitors based on this structure have demonstrated efficacy against SARS-CoV-2 in research settings, highlighting their potential as broad-spectrum antiviral agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGUMUFTRBXVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The preparation of 2-(3,5-Dichlorophenyl)pyridine can be achieved through various synthetic routes, often involving cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a pyridine (B92270) boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst. For instance, the coupling of 2-bromopyridine (B144113) with 3,5-dichlorophenylboronic acid provides a direct route to the target compound.

Another synthetic approach involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with other reagents. For example, one synthesis involves the reaction of 3,5-dichlorobenzaldehyde with 2,2,5-trimethyl-3(2H)-furanone in the presence of sodium hydroxide (B78521) to yield 5-[2-(3,5-Dichlorophenyl)ethenyl]-2,2-dimethyl-3(2H)-furanone. prepchem.com While not directly yielding the target compound, this demonstrates the utility of the dichlorophenyl starting material in building more complex heterocyclic systems.

The characterization of this compound relies on standard spectroscopic techniques.

Spectroscopic Data for this compound
Technique Observed Signals
¹H NMR (300 MHz, CDCl₃)δ 8.70 (d, J = 3.9 Hz, 1H), 7.89 (d, J = 1.9 Hz, 2H), 7.78 (td, J = 7.7, 1.8 Hz, 1H), 7.42 (t, J = 1.9 Hz, 1H), 7.29 (m, 1H) rsc.org
¹³C NMRNo data available in the search results.
Mass Spectrometry (HRMS)No data available in the search results.

Structural Analysis

In a related compound, 5-(2,3-Dichlorophenyl)-2-fluoropyridine, the dihedral angle between the dichlorobenzene and 2-fluoropyridine (B1216828) rings is 47.73 (3)°. nih.gov The crystal structure of a more complex derivative, bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II), reveals that the ligand containing the 2-(3,5-dichlorophenyl)pyridine moiety coordinates to the iron(II) ion through the nitrogen atoms of the pyrazole, pyridine (B92270), and triazole groups. researchgate.netiucr.org This demonstrates the ability of the pyridine nitrogen in such scaffolds to participate in metal coordination.

Reactivity and Chemical Properties

The reactivity of 2-(3,5-Dichlorophenyl)pyridine is influenced by the electronic properties of both the pyridine (B92270) and the dichlorophenyl rings. The pyridine nitrogen is basic and can be protonated or act as a nucleophile. The dichlorophenyl ring, being electron-deficient due to the two chlorine atoms, is susceptible to nucleophilic aromatic substitution under certain conditions.

The chlorine substituents on the phenyl ring enhance the electrophilicity of the molecule compared to unsubstituted or methyl-substituted analogs. This increased electrophilicity makes the acetyl chloride derivative, 2-(3,5-dichlorophenyl)acetyl chloride, a more potent acylating agent in nucleophilic acyl substitution reactions.

Applications in Advanced Research

Role in Medicinal Chemistry

Derivatives of this compound have shown significant promise as inhibitors of various enzymes and proteins implicated in disease. For example, molecules incorporating this scaffold have been identified as potent and selective inhibitors of the protein tyrosine phosphatase SHP2, which is a target in cancer therapy. nih.gov Specifically, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol was found to be a highly selective SHP2 inhibitor. nih.gov

Furthermore, (3,5-dichlorophenyl)pyridine-based molecules have been characterized as inhibitors of furin, a proprotein convertase that is a target for broad-spectrum antiviral therapeutics. researchgate.netscienceopen.comnih.gov These inhibitors were found to induce a significant conformational change in the active site of furin, leading to potent inhibition. researchgate.netscienceopen.com

Compound Target Biological Activity Reference
(2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanolSHP2Potent and selective inhibitor nih.gov
(3,5-dichlorophenyl)pyridine derivativesFurinPotent inhibitors with antiviral potential researchgate.netscienceopen.comnih.gov

Elucidation of Electronic Structures and Reactivity Profiles

Applications in Materials Science and Catalysis

The ability of the pyridine (B92270) nitrogen to coordinate with metal ions makes this compound and its derivatives interesting ligands for the development of novel catalysts and functional materials. solubilityofthings.com While specific applications of the parent compound in this area are not extensively documented in the provided search results, the general class of arylpyridines is known to be useful in this context. For instance, related pyridine derivatives have been used in the synthesis of metal-organic frameworks (MOFs) with catalytic applications. nih.govrsc.org The electronic properties imparted by the dichlorophenyl group could be exploited to tune the catalytic activity or photophysical properties of such materials. solubilityofthings.com

Conclusion

2-(3,5-Dichlorophenyl)pyridine is a versatile heterocyclic compound with significant potential in advanced chemical research. Its synthesis, structural features, and reactivity have been the subject of considerable study, leading to the discovery of derivatives with important biological activities. The unique electronic properties conferred by the dichlorophenyl substituent make this scaffold particularly attractive for the design of enzyme inhibitors and potentially for the development of novel materials. As research in heterocyclic chemistry continues to evolve, this compound and its analogues are likely to remain a focal point for the discovery of new molecules with valuable applications in medicine and technology.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dichlorophenyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with 1,3,5-trichlorobenzene under palladium catalysis. Alternatively, nucleophilic aromatic substitution on 3,5-dichlorophenyl halides with pyridine derivatives may be employed .
  • Optimization : Key parameters include:
    • Catalyst Selection : Use Pd(PPh₃)₄ for coupling reactions, as it minimizes side-product formation.
    • Solvent System : A mix of THF and water (4:1) enhances solubility and reaction efficiency.
    • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition risks.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and aromatic protons from the dichlorophenyl group (δ 7.0–7.4 ppm). Splitting patterns confirm substitution positions.
    • ¹³C NMR : Pyridine carbons appear at δ 120–150 ppm; chlorine substituents deshield adjacent carbons by ~10 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 234.9854 for C₁₁H₆Cl₂N) to confirm molecular formula .
  • Infrared (IR) : Peaks at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

Methodological Answer:

  • Data Validation :
    • Reproducibility : Replicate synthesis and characterization using standardized protocols (e.g., IUPAC guidelines).
    • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms bond angles/distances .
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events .
  • Solubility Studies : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic conditions) and quantify solubility via UV-Vis spectroscopy .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives in pharmacological studies?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.
    • Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing EC₅₀ values to structure-activity relationships (SAR) .
  • Mechanistic Studies :
    • Molecular Docking : Model interactions with target proteins (e.g., CTBP2-PCIF1 complex) using AutoDock Vina to predict binding affinities .
    • Metabolite Profiling : LC-MS/MS identifies metabolic stability and potential toxic metabolites in hepatic microsomes .

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate transition states for cross-coupling reactions to optimize catalyst-substrate interactions .
  • Molecular Dynamics (MD) : Model solvent effects and ligand-receptor binding kinetics to refine reaction pathways .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood with ≥100 ft/min airflow to mitigate inhalation risks .
  • Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste (EPA code D003 for chlorinated organics) .
  • Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the electrochemical behavior of this compound?

Methodological Answer:

  • Controlled Experiments :
    • Cyclic Voltammetry (CV) : Perform scans at varying scan rates (10–500 mV/s) to distinguish diffusion-controlled vs. surface-confined processes.
    • pH Dependence : Test in buffered solutions (pH 2–12) to assess proton-coupled electron transfer effects .
  • Cross-Validation : Compare results with analogous compounds (e.g., 2-(2,6-dichlorophenyl)pyridine) to identify substituent-specific trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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